molecular formula C9H9ClF3N B13336862 2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline

2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13336862
M. Wt: 223.62 g/mol
InChI Key: SETHJMZKUUHXLE-UHFFFAOYSA-N
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Description

2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the 2-position, a methyl group at the 6-position, and a trifluoroethyl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-methylaniline with 2,2,2-trifluoroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and methyl groups contribute to the compound’s binding affinity and specificity for certain enzymes and receptors .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9ClF3N/c1-6-3-2-4-7(10)8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

SETHJMZKUUHXLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NCC(F)(F)F

Origin of Product

United States

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